molecular formula C23H20N2O8 B7814566 2,3-DI-O-Benzoyluridine

2,3-DI-O-Benzoyluridine

Cat. No.: B7814566
M. Wt: 452.4 g/mol
InChI Key: FZFFWKZFQMIXKC-UHFFFAOYSA-N
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Description

Contextual Significance within Nucleoside and Nucleotide Chemistry

In the realm of nucleoside and nucleotide chemistry, the synthesis of oligonucleotides—short chains of nucleic acids—is a cornerstone for various research applications, from diagnostics to therapeutics. The process of chemically synthesizing these molecules requires a strategic approach of protecting and deprotecting various functional groups on the nucleoside building blocks to ensure the correct sequence and linkage.

This is where compounds like 2,3-di-O-benzoyluridine become crucial. The benzoyl (Bz) groups attached to the 2' and 3' hydroxyl positions of the ribose sugar in uridine (B1682114) act as protecting groups. libretexts.orgorganic-chemistry.org These groups prevent unwanted side reactions at these positions during the chemical coupling of nucleosides to form an oligonucleotide chain. organic-chemistry.orgwikipedia.org The stability of the benzoyl group under certain conditions, and its subsequent removal under others, allows for controlled and specific chemical transformations. libretexts.orgnih.gov

Overview of Strategic Uridine Modification in Chemical Biology

Uridine, a fundamental component of RNA, is often chemically modified to study and modulate biological processes. Strategic modifications can enhance the therapeutic properties of RNA-based drugs, improve their stability, or reduce their immunogenicity. nih.govnih.gov The introduction of acyl residues, such as benzoyl groups, is one of many strategies employed to create novel uridine derivatives with potentially enhanced biological activities. researchgate.net

The use of protecting groups like benzoyl is a key tactic in the synthesis of these modified uridines. libretexts.org For instance, in the synthesis of double-headed nucleosides, where two nucleobases are linked to the same sugar moiety, selective protection of hydroxyl groups is essential. beilstein-journals.org The benzoyl group's properties make it a suitable choice for such intricate synthetic pathways. libretexts.orgbeilstein-journals.org

Delineation of Key Research Themes and Areas of Investigation

The primary research interest in this compound lies in its role as a synthetic intermediate. Key areas of investigation include:

Oligonucleotide Synthesis: Its most prominent application is in the solid-phase synthesis of RNA, where it serves as a protected building block. wikipedia.orgeurofins.com Researchers continually seek to optimize the protection and deprotection steps to improve the efficiency and purity of the final oligonucleotide product. nih.goveurofins.com

Synthesis of Modified Nucleosides: The compound is a precursor in the synthesis of various other modified uridine derivatives. researchgate.netbeilstein-journals.org These modifications can be at the sugar moiety or the nucleobase itself, leading to compounds with diverse potential applications in medicinal chemistry and chemical biology.

Development of Protecting Group Strategies: Research also focuses on comparing the efficacy of the benzoyl group with other protecting groups. libretexts.orgnih.gov This involves studying the rates of cleavage and the selectivity of deprotection under different chemical conditions to refine synthetic protocols. nih.gov

Below is a data table summarizing the key chemical information for this compound.

PropertyValue
Chemical Formula C23H20N2O8
Molecular Weight 452.42 g/mol
CAS Number 50408-20-3
Appearance White to off-white powder
Melting Point 198-202 °C

This data is compiled from publicly available chemical supplier information.

Further research continues to explore the synthesis and utility of this compound and related compounds, aiming to advance the fields of nucleic acid chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O8/c26-13-16-18(32-21(28)14-7-3-1-4-8-14)19(33-22(29)15-9-5-2-6-10-15)20(31-16)25-12-11-17(27)24-23(25)30/h1-12,16,18-20,26H,13H2,(H,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFFWKZFQMIXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50408-20-3
Record name Uridine 2',3'-dibenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies and Chemical Transformation of 2,3 Di O Benzoyluridine

Regioselective Benzoylation Approaches to Uridine (B1682114) Derivatives

The regioselective acylation of uridine presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivities. The development of methods to selectively introduce benzoyl groups at the 2' and 3' positions of the ribose sugar is crucial for the synthesis of specific uridine derivatives.

Direct Acylation Protocols for 2',3'-Di-O-Benzoyluridine Synthesis

Direct acylation of uridine to afford 2',3'-di-O-benzoyluridine can be a complex process, often yielding a mixture of products. researchgate.netresearchgate.net Traditional methods involving benzoyl chloride in pyridine (B92270) can lead to the formation of perbenzoylated products, where all hydroxyl groups, and sometimes even the N3-position of the uracil (B121893) base, are benzoylated. tandfonline.comlookchem.com However, careful control of reaction conditions, such as temperature and stoichiometry of the acylating agent, can favor the formation of the desired 2',3'-di-O-acyl analogs. researchgate.netscirp.org

One approach involves the initial protection of the more reactive 5'-hydroxyl group, often with a triphenylmethyl (trityl) group. researchgate.net This allows for the subsequent acylation of the 2' and 3' positions. researchgate.net For instance, 5'-O-(triphenylmethyl)uridine can be treated with an acyl chloride to yield the corresponding 2',3'-di-O-acyl derivative. researchgate.net

Another direct method involves the use of specific acylating agents and conditions to achieve regioselectivity. Studies have shown that direct acylation can sometimes favor the 5'-position, but under certain conditions, the 2',3'-di-O-acylated products can be obtained. researchgate.netresearchgate.net The choice of solvent and base can also influence the regioselectivity of the reaction. google.com

PrecursorAcylating AgentProductYield (%)Reference
5'-O-(triphenylmethyl)uridineBenzoyl chloride5'-O-(triphenylmethyl)-2',3'-di-O-benzoyluridine- researchgate.net
UridinePalmitoyl chloride5'-O-palmitoyluridine45 nih.gov
5'-O-N-acetylsulfanilyluridineBenzoyl chloride5'-O-N-acetylsulfanilyl-2',3'-di-O-benzoyluridineGood scirp.orgscirp.org

Application of Green Chemistry Principles in Benzoylation

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in nucleoside chemistry. lookchem.com This has led to the exploration of greener alternatives to hazardous solvents like pyridine and the use of more efficient and selective acylating agents. tandfonline.comlookchem.com

Ionic liquids (ILs) have emerged as promising "green" solvents for nucleoside modifications due to their low vapor pressure, high thermal stability, and ability to dissolve polar molecules like nucleosides. tandfonline.comthieme-connect.comnih.gov The use of ionic liquids can enhance the solubility of nucleosides and influence the selectivity of benzoylation reactions. nih.govtandfonline.com

Specifically, 1-methoxyethyl-3-methylimidazolium methanesulfonate (B1217627) ([MoeMIM][Ms]) has been identified as an effective ionic liquid for the selective benzoylation of nucleosides. tandfonline.comlookchem.com Studies have shown that the benzoylation of nucleosides in this ionic liquid can proceed efficiently at ambient temperatures. tandfonline.comnih.gov An important advantage of using ionic liquids is their potential for recyclability, allowing for multiple reaction cycles without a significant loss of activity. tandfonline.com

Benzoyl cyanide (BzCN) has been investigated as a milder and more selective alternative to the traditionally used benzoyl chloride. tandfonline.comnih.govnih.gov In combination with an ionic liquid like [MoeMIM][Ms], benzoyl cyanide has been shown to selectively benzoylate the hydroxyl groups of nucleosides over the amino groups of the nucleobase. tandfonline.comlookchem.comthieme-connect.com This selectivity is attributed to the lower reactivity of benzoyl cyanide compared to benzoyl chloride, which favors O-benzoylation. thieme-connect.com The high polarizability of the ionic liquid is also thought to contribute to this selectivity by making the hydroxyl groups more nucleophilic than the amino groups. thieme-connect.com While effective, a potential drawback of using benzoyl cyanide is the possible generation of toxic hydrogen cyanide (HCN) as a byproduct, which has led to the exploration of other alternatives like benzoic anhydride. thieme-connect.com

Acylating AgentSolvent SystemKey AdvantagesReference
Benzoyl CyanideIonic Liquid ([MoeMIM][Ms])High selectivity for hydroxyl groups, mild reaction conditions, reusable solvent. tandfonline.comlookchem.comthieme-connect.comnih.gov
Benzoyl ChloridePyridine (Traditional)Well-established method. tandfonline.com
Benzoic AnhydrideIonic Liquid ([MOEMIM][TFA])Avoids the potential formation of HCN. thieme-connect.com

Stereochemical Control and Yield Optimization in Synthesis

Achieving high yields and controlling the stereochemistry during the synthesis of 2,3-di-O-benzoyluridine are critical aspects of the process. The inherent stereochemistry of the ribose sugar in uridine is a key factor that influences the outcome of the reaction. The β-D-ribofuranose configuration is essential for the biological activity of many nucleoside analogs.

Comparison with Other Protecting Group Introduction Strategies (e.g., Isopropylidene)

The selection of a suitable protecting group is a critical decision in the multi-step synthesis of modified nucleosides. Besides benzoyl groups, other protecting groups are commonly used for the 2' and 3' hydroxyls of uridine, with the isopropylidene group being a prominent example.

The 2',3'-O-isopropylidene group forms a cyclic ketal across the vicinal diol of the ribose. This strategy is often used for its ease of introduction and subsequent removal under acidic conditions. researchgate.netnih.gov The formation of the isopropylidene acetal (B89532) can influence the conformation of the ribose ring, which in turn can affect the diastereoselectivity of subsequent reactions at the 5'-position. beilstein-journals.org

In contrast, the use of two separate benzoyl groups at the 2' and 3' positions offers different advantages. The benzoyl group is generally more stable than the isopropylidene group under a wider range of reaction conditions, particularly acidic conditions. thieme-connect.com However, the introduction and removal of benzoyl groups can sometimes require harsher conditions. The choice between benzoyl and isopropylidene protection often depends on the specific synthetic route and the compatibility with other planned chemical transformations. For instance, if subsequent reactions involve acidic conditions where an isopropylidene group would be cleaved, benzoyl protection would be the more suitable choice.

Functionalization and Derivatization Strategies

The derivatization of this compound opens avenues for the creation of novel nucleoside analogs with potential therapeutic applications. Key strategies involve modifications at the 5'-position of the ribose moiety, N-acylation of the uracil base, and phosphorylation to form nucleotide triphosphates and protected monomers for oligonucleotide synthesis.

Modification at the 5'-Position of the Ribose Moiety

A significant derivatization pathway for this compound involves the introduction of sulfanilyl and various acyl residues at the 5'-position of the ribose sugar. This is often achieved through a multi-step synthesis that begins with the selective acylation of uridine.

In a notable synthetic route, uridine is first converted to 5'-O-(N-acetylsulfanilyl)uridine. scirp.orgscirp.org This intermediate, with its free 2' and 3' hydroxyl groups, is then subjected to benzoylation. The reaction with benzoyl chloride leads to the formation of 5'-O-N-acetylsulfanilyl-2',3'-di-O-benzoyluridine (11). scirp.orgscirp.org The successful synthesis of this compound is confirmed through spectroscopic analysis, such as IR and 1H-NMR, which shows the characteristic peaks for the benzoyl groups. scirp.org

Furthermore, this 5'-O-N-acetylsulfanilyl-2',3'-di-O-benzoyluridine can be a precursor for creating a library of derivatives by varying the acyl groups at the 2' and 3' positions. For instance, instead of benzoyl chloride, other acylating agents like 3-chlorobenzoyl chloride and 4-chlorobenzoyl chloride can be used to yield compounds such as 5'-O-N-acetylsulfanilyl-2',3'-di-O-(3-chlorobenzoyl)uridine (12) and 5'-O-N-acetylsulfanilyl-2',3'-di-O-(4-chlorobenzoyl)uridine (13), respectively. scirp.orgscirp.org The introduction of different acyl groups, including pentanoyl, hexanoyl, decanoyl, lauroyl, and pivaloyl, at the 2' and 3' positions of the 5'-O-N-acetylsulfanilyluridine precursor has also been reported. scirp.orgscirp.org

These modifications are of interest as they can lead to new molecules with enhanced biological activities, such as antibacterial and cytotoxic properties. scirp.orgscirp.org For example, derivatives like 5'-O-N-acetylsulfanilyl-2',3'-di-O-lauroyluridine have demonstrated notable inhibition against certain bacterial strains. scirp.orgscirp.org

N-Acylation of the Uracil Base (e.g., N3-Benzoylation)

The uracil base of this compound can undergo N-acylation, with N3-benzoylation being a key modification. The benzoyl group can serve as a protecting group for the N3-imide function of the uracil moiety. researchgate.net This is particularly relevant in the context of oligonucleotide synthesis, where protection of the nucleobase is crucial to prevent side reactions during the coupling steps. researchgate.net

Research has explored various methods for the N-benzoylation of uridine and its derivatives. One approach involves the initial tribenzoylation of uridine, followed by selective hydrolysis to achieve the desired N-benzoylated product. researchgate.net The stability of the N-benzoyl group is a critical factor, and conditions for its selective removal have been investigated. For instance, de-N-benzoylation can be achieved under neutral conditions by heating with benzyl (B1604629) alcohol. researchgate.net

In more complex synthetic schemes, the interplay between protecting groups on the sugar and the base is important. For example, studies have been conducted on N3-benzoyl-3′,5′-O-(di-tertbutylsilanediyl)uridine, where the reaction with hindered electrophiles can lead to an intermolecular transfer of the protecting group from the N3 position to the 2'-O position. researchgate.net

Phosphorylation to Nucleotide Triphosphates and Protected Monomers

The conversion of this compound into its 5'-triphosphate is a crucial step for its potential use in various biochemical and molecular biology applications, including as a precursor for modified RNA. The synthesis of nucleoside triphosphates from their corresponding nucleosides is a fundamental process in medicinal chemistry and drug discovery. mdpi.comwikipedia.org

One synthetic strategy involves the phosphorylation of the 5'-hydroxyl group of the protected nucleoside. For instance, 2',3'-di-O-benzoyluridine can be a starting material for the synthesis of its 5'-cyclotriphosphate. rsc.org The general principle of synthesizing nucleoside triphosphates involves the stepwise phosphorylation of the nucleoside, often starting with the formation of a monophosphate, which is then converted to the diphosphate (B83284) and finally the triphosphate. mdpi.com

Moreover, this compound serves as a protected monomer in the synthesis of oligonucleotides. lookchem.com In solid-phase oligonucleotide synthesis, protected nucleoside phosphoramidites are the key building blocks. The benzoyl groups at the 2' and 3' positions protect the hydroxyl groups of the ribose during the automated synthesis cycles. atdbio.com The use of such protected monomers ensures that the coupling reactions occur specifically at the desired positions, leading to the formation of the correct oligonucleotide sequence.

Protective Group Chemistry in Nucleoside Synthesis with Benzoyl Moieties

The use of protecting groups is fundamental to the successful synthesis of complex molecules like modified nucleosides and oligonucleotides. Benzoyl groups are a common choice for the protection of hydroxyl and amino functionalities in nucleoside chemistry due to their stability and specific removal conditions. libretexts.orgwikipedia.org

Role of Benzoyl Groups in Orthogonal Protection Strategies

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgnih.gov Benzoyl groups play a significant role in such strategies in nucleoside chemistry.

The benzoyl group is typically used to protect the hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases. For instance, in the synthesis of oligonucleotides, the N4 of cytosine and the N6 of adenine (B156593) are commonly protected with benzoyl groups. libretexts.orgwikipedia.org These benzoyl groups are stable under the conditions required for the removal of other protecting groups, such as the dimethoxytrityl (DMT) group used for the 5'-hydroxyl protection.

The stability of the benzoyl group is greater than that of the acetyl group, making it a more robust protecting group in certain synthetic contexts. libretexts.org The removal of benzoyl groups is typically achieved by treatment with a base, such as aqueous or gaseous ammonia (B1221849) or methylamine. libretexts.orgwikipedia.org This allows for the deprotection of the nucleobase and sugar hydroxyls at the final stage of oligonucleotide synthesis without affecting the phosphodiester backbone.

However, it has been noted that in some specific applications, such as the assembly of highly structured DNA, the N6-benzoyl group on adenine may not be sufficient to block hybridization, leading to the exploration of alternative protecting groups like dimethylacetamidine (Dma) for such purposes. nih.gov Nevertheless, for many standard oligonucleotide syntheses, the benzoyl group remains an integral part of orthogonal protection strategies.

Evaluation of Deprotection Methodologies and Selectivity (e.g., Regioselective Deacylation)

The selective removal of protecting groups from a polyfunctional molecule like this compound is a critical step in the synthesis of modified nucleosides. The differential reactivity of the 2'- and 3'-hydroxyl groups allows for regioselective deacylation, a process that has been the subject of considerable research. The goal is often to selectively deprotect one hydroxyl group while leaving the other benzoylated, thus providing a versatile intermediate for further chemical transformations. This section evaluates various methodologies developed for the regioselective deacylation of benzoylated uridine derivatives.

A significant challenge in the chemistry of ribonucleosides is the selective deprotection of the secondary hydroxyl groups at the 2' and 3' positions of the ribose moiety. The development of methods that can selectively remove the benzoyl group from either the 2' or 3' position is of great interest for the synthesis of analogues with specific substitution patterns.

One established method for the deprotection of benzoylated nucleosides involves the use of basic conditions. For instance, treatment with a solution of ammonia in methanol (B129727) is a common procedure for the removal of acyl protecting groups. However, achieving regioselectivity with this method can be challenging, and often a mixture of products is obtained. The reaction conditions, such as temperature and the equivalents of the basic reagent, play a crucial role in the outcome of the reaction.

Research into the selective deprotection of fully benzoylated nucleoside derivatives has provided a more controlled approach. A study by Zerrouki et al. investigated the selective debenzoylation of a fully benzoylated uridine derivative using a solution of ammonia in methanol. The reaction conditions were optimized to favor the formation of the 2',3'-dihydroxy nucleoside, and it was observed that the reaction proceeds in a stepwise manner, allowing for the isolation of partially deprotected intermediates. The following table summarizes the conditions and yield for the selective debenzoylation of a uridine derivative to its 2',3'-unprotected form. researchgate.net

Table 1: Selective Debenzoylation of a Uridine Derivative researchgate.net

Starting Material Reagent (equivalents) Solvent Temperature (°C) Time (h) Product Yield (%)
2',3',5'-Tri-O-benzoyluridine NH3 (25) Methanol -15 6 5'-O-Benzoyluridine 65

Another approach to achieve regioselective deacylation is through the use of hydrazine-based reagents. The hydrazinolysis of fully acylated ribonucleosides has been shown to preferentially occur at the 2'-position. In a study by Ishido et al., the partial O-deacylation of fully acylated purine (B94841) and pyrimidine (B1678525) ribonucleosides upon hydrazinolysis was investigated. While the regioselectivity for uridine was not as high as for purine nucleosides, the method still provided a route to 3',5'-di-O-benzoyluridine, indicating a preference for the removal of the 2'-O-benzoyl group. The reaction was conducted in a mixture of glacial acetic acid and pyridine. rsc.org This method, however, can be associated with undesirable discoloration. rsc.org

To address the issue of discoloration observed with hydrazine (B178648) hydrate (B1144303), hydroxylaminium acetate (B1210297) has been explored as an alternative reagent for regioselective 2'-O-deacylation. rsc.org This method has been shown to provide the corresponding di-O-acylribonucleosides in superior yields without the coloration issue. For instance, treatment of fully benzoylated uridine with hydroxylaminium acetate in pyridine yielded 3',5'-di-O-benzoyluridine in 61% yield, demonstrating a clear preference for the removal of the 2'-O-benzoyl group. rsc.org

The regioselective 2'-O-debenzoylation has also been successfully achieved for threose nucleosides, which are structurally related to ribonucleosides. A study on 2',3'-di-O-benzoyl threose nucleosides demonstrated that the use of potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF) can selectively remove the benzoyl group at the 2'-position to furnish the 3'-O-benzoyl protected product. researchgate.net While this was not performed on a uridine derivative, the principle highlights a potential pathway for achieving 2'-O-debenzoylation.

The enzymatic deprotection of acylated nucleosides represents a powerful and highly selective alternative to chemical methods. Lipases, in particular, have been employed for the regioselective acylation and deacylation of nucleosides. While specific data on the enzymatic deacylation of this compound is not extensively detailed in the provided context, the general principle of using enzymes to achieve high regioselectivity in protecting group manipulations is a well-established and valuable strategy in nucleoside chemistry. google.com

Table 2: Comparison of Reagents for Regioselective 2'-O-Debenzoylation of Uridine Derivatives

Reagent Substrate Product Yield (%) Reference
Hydrazine hydrate in AcOH-pyridine 2',3',5'-Tri-O-benzoyluridine 3',5'-Di-O-benzoyluridine 39 rsc.org
Hydroxylaminium acetate in pyridine 2',3',5'-Tri-O-benzoyluridine 3',5'-Di-O-benzoyluridine 61 rsc.org

Structural Elucidation and Conformational Analysis of 2,3 Di O Benzoyluridine and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 2,3-di-O-benzoyluridine. These techniques probe the interactions of molecules with electromagnetic radiation, revealing detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. researchgate.net The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl (-C=O) groups. nih.gov Two distinct types of carbonyl stretches are expected: those from the benzoyl ester groups and those from the uracil (B121893) ring. The ester carbonyls typically exhibit a strong absorption band in the region of 1700-1740 cm⁻¹. scirp.orgnih.gov The amide carbonyls of the uracil ring also show characteristic absorptions, often around 1685 cm⁻¹. scirp.org Other important bands include the N-H stretch of the uracil ring (around 3300-3400 cm⁻¹), C-O stretching from the esters and the ribose ether linkage, and various C-H and C=C stretching vibrations from the aromatic benzoyl rings and the pyrimidine (B1678525) base. scirp.org The unique pattern of absorptions provides a molecular fingerprint that can be used to confirm the identity of the compound. nih.gov

Table 4: Key FTIR Absorption Bands (ν, cm⁻¹) for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H (Uracil) Stretch ~3350
C=O (Benzoyl Ester) Stretch ~1735
C=O (Uracil Amide) Stretch ~1685
C=C (Aromatic/Uracil) Stretch ~1600, ~1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

Table 5: UV-Vis Absorption Data for Uridine (B1682114) and Related Chromophores

Compound/Chromophore Typical λmax (nm) Type of Transition
Uridine (in H₂O) ~262 π→π*
Benzoyl Group ~230-280 π→π*

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structural components of this compound. Through techniques like Electrospray Ionization (ESI-MS), the compound's molecular ion peak can be precisely identified. For this compound, which has a molecular formula of C23H20N2O8, the expected exact mass is 452.12 g/mol . In mass spectrometry, this is typically observed as a protonated molecule [M+H]+ or as adducts with other ions like sodium [M+Na]+.

High-resolution mass spectrometry (HRMS) analysis using ESI has identified the [M+Na]+ ion for a similar compound, 5'-O-(p-toluenesulfonyl)-2',3'-di-O-benzoyluridine, at m/z 629.1354, which aligns with the calculated mass of 629.1357, confirming its elemental composition. This demonstrates the precision of MS in verifying the molecular formula.

The fragmentation pattern observed in MS/MS analysis provides further structural confirmation. The cleavage of the glycosidic bond is a characteristic fragmentation pathway for nucleosides. This fragmentation would result in the separation of the benzoylated ribose sugar and the uracil base. For this compound, this would lead to a fragment ion corresponding to the uracil base (C4H4N2O2, mass ≈ 112.03 Da) and another for the di-O-benzoylated ribose moiety. The stability of the benzoyl groups means that fragments corresponding to the benzoyl cation (C7H5O+, m/z 105) are also commonly observed, providing clear evidence of the benzoyl substituents on the sugar ring.

Table 1: Mass Spectrometry Data for this compound

Analysis TypeIon DetectedCalculated m/zObserved m/zReference
HRMS-ESI[M+Na]+475.1112475.1115

X-ray Crystallographic Analysis of Molecular Conformation

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, offering unparalleled insight into the molecule's conformation in the solid state.

The crystal structure of 2',3'-di-O-benzoyluridine has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21. The asymmetric unit in this crystal system contains two independent molecules of 2',3'-di-O-benzoyluridine, along with one molecule of ethanol (B145695), which is present as a solvent of crystallization.

Table 2: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic
Space GroupP21
a (Å)12.062 (3)
b (Å)11.233 (2)
c (Å)18.232 (4)
β (°)92.42 (2)
Z (Molecules per unit cell)4
Asymmetric Unit2 x C23H20N2O8, 1 x C2H5OH

The orientation of the uracil base relative to the furanose sugar ring is a key conformational feature. This is described by the glycosidic torsion angle χ [O(4')-C(1')-N(1)-C(2)]. In both independent molecules within the asymmetric unit of 2',3'-di-O-benzoyluridine, the uracil base adopts an anti conformation. This conformation, where the bulky part of the base is positioned away from the sugar ring, is the most common and energetically favorable arrangement for pyrimidine nucleosides.

The orientation of the exocyclic C(5')-O(5') bond relative to the sugar ring is defined by the torsion angle γ [O(5')-C(5')-C(4')-C(3')]. This orientation influences the positioning of the 5'-hydroxyl group. For 2',3'-di-O-benzoyluridine, the conformation about the C(4')-C(5') bond is found to be gauche-gauche (g+). In this arrangement, the O(5') atom is gauche with respect to both O(4') and C(3').

The crystal packing of 2',3'-di-O-benzoyluridine is stabilized by a network of intermolecular hydrogen bonds. The primary hydrogen bond donor is the N(3)-H group of the uracil base, and the primary acceptor is the carbonyl oxygen O(4) of the uracil base of an adjacent molecule. Specifically, a hydrogen bond exists between N(3)-H···O(4). Additionally, the ethanol molecule present in the crystal lattice acts as a bridge, forming hydrogen bonds that link the two independent nucleoside molecules. The hydroxyl group of the ethanol donates a hydrogen bond to the O(5') atom of one nucleoside and accepts a hydrogen bond from the O(5')-H group of the other nucleoside molecule. This intricate network of hydrogen bonds creates a stable, three-dimensional crystalline architecture.

Computational Chemistry for Conformational Dynamics and Energetics

Computational modeling serves as an indispensable tool for exploring the structural preferences and stability of complex organic molecules like acylated nucleosides. By simulating molecular behavior at an atomic level, these methods can predict equilibrium geometries, the relative energies of different conformations, and the barriers to their interconversion. The following subsections detail the application of two major computational techniques, Density Functional Theory (DFT) and Molecular Mechanics (MM), to the structural analysis of 2',3'-di-O-benzoyluridine.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. chemrxiv.org It is widely employed in computational chemistry for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. rsc.org For complex molecules such as acylated uridine derivatives, DFT calculations, often using Becke's three-parameter hybrid functional (B3LYP) combined with a suitable basis set like 3-21G, are performed to achieve optimized geometries. nih.govnih.govresearchgate.net

The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found. rsc.org The successful completion of a geometry optimization is typically confirmed by frequency calculations, where the absence of imaginary frequencies indicates that the structure is a true energy minimum. uga.edu This computational analysis yields precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. rsc.org While specific DFT-optimized geometrical parameters for 2',3'-di-O-benzoyluridine are not extensively published, the table below provides illustrative parameters for a benzoylated ribose system, representing typical values obtained from such calculations.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Benzoylated Ribose Moiety. This table presents representative data for key geometrical parameters that would be determined through DFT optimization. The values are based on standard bond lengths and angles for similar chemical environments.

Parameter TypeAtoms InvolvedIllustrative Value
Bond LengthC1'-N11.45 Å
Bond LengthC1'-O4'1.43 Å
Bond LengthC2'-O2'1.42 Å
Bond LengthO2'-C(benzoyl)1.36 Å
Bond LengthC(benzoyl)=O1.21 Å
Bond AngleC2'-C1'-N1115.0°
Bond AngleC1'-O4'-C4'109.5°
Bond AngleC3'-C2'-O2'110.0°
Bond AngleC2'-O2'-C(benzoyl)118.0°
Dihedral AngleH1'-C1'-C2'-H2'155.0°
Dihedral AngleC1'-C2'-O2'-C(benzoyl)-120.0°

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system as a function of its conformation. mdpi.com Unlike the more computationally intensive quantum mechanical methods, MM relies on force fields—a set of parameters that define the energy contributions from various bonded and non-bonded interactions, including bond stretching, angle bending, torsional strain, and van der Waals and electrostatic interactions. mdpi.com

The binding free energy of a molecule and its stability can be assessed using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which combine MM energies with continuum solvation models. mdpi.com For instance, studies on analogues have shown that van der Waals and electrostatic energies are major contributors to the total binding energy. mdpi.com The table below illustrates the type of energetic data that can be obtained from MM calculations for different ribose conformers.

Table 2: Illustrative Relative Structural Energetics of Ribose Conformers. This table provides a hypothetical comparison of the relative energies for two common sugar pucker conformations in a nucleoside analogue, as would be determined by molecular mechanics calculations.

ConformationPseudorotation Phase Angle (P)Relative Energy (kcal/mol)Population (%)
C2'-endo (South)~162°0.0085
C3'-endo (North)~18°1.1515

Investigation of Biological Interactions and Mechanistic Studies

Enzymatic Interaction and Inhibition Kinetics

The study of how 2,3-di-O-benzoyluridine interacts with enzymes is crucial to understanding its biological effects. Research has primarily focused on its inhibitory activity against enzymes involved in DNA repair, a critical pathway in cancer therapy.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) by Benzoylated Nucleosides

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a DNA repair enzyme that plays a significant role in the resistance of cancer cells to certain chemotherapeutic drugs. nih.gov The inhibition of Tdp1 is therefore a promising strategy to enhance the efficacy of anticancer treatments. nih.gov Studies have shown that benzoylated nucleosides, including this compound, can act as inhibitors of Tdp1. nih.govmdpi.com

Research has demonstrated that a decrease in the number of benzoyl groups on a nucleoside leads to a significant reduction in its Tdp1 inhibitory activity. For instance, 2',3'-di-O-benzoyluridine exhibits an IC₅₀ value of 23 μM for Tdp1 inhibition. nih.gov In contrast, uridine (B1682114) and its derivatives lacking these lipophilic benzoyl groups show negligible inhibition (IC₅₀ > 50 μM). nih.govmdpi.com This highlights the importance of the benzoyl modifications for effective Tdp1 inhibition. The inhibitory activity of these compounds is often evaluated using a real-time oligonucleotide biosensor assay that measures the enzyme's ability to remove a quencher from the 3' end of a DNA strand. nih.gov

Role of Benzoyl Groups in Tdp1 Inhibitory Activity and Lipophilicity

The presence of benzoyl groups is a key determinant of the Tdp1 inhibitory activity of nucleosides. nih.govresearchgate.net These groups contribute to the lipophilicity of the compounds, a property that is strongly correlated with their ability to inhibit Tdp1. nih.govmdpi.com An increase in the number of benzoyl groups leads to a higher lipophilicity, as indicated by a greater logP value (the coefficient of distribution between 1-octanol (B28484) and water). nih.govmdpi.com This enhanced lipophilicity is thought to improve the penetration of these compounds across cellular and nuclear membranes, allowing them to reach their enzymatic target. nih.govmdpi.com

A direct relationship has been observed between the lipophilicity of modified uridine nucleosides and the magnitude of Tdp1 inhibition. nih.gov Specifically, O-benzoylated uridine derivatives with higher logP values tend to exhibit stronger Tdp1-inhibitory activity. nih.gov This structure-activity relationship underscores the critical role of the benzoyl moieties in the design of potent Tdp1 inhibitors. nih.govresearchgate.net

CompoundNumber of Benzoyl GroupsTdp1 IC₅₀ (μM)Reference
2',3'-di-O-benzoyluridine223 nih.gov
Uridine0> 50 nih.govmdpi.com

Molecular Modeling and In Silico Screening for Biological Activity

Computational methods, such as molecular docking and in silico screening, have become invaluable tools for predicting and understanding the biological activity of chemical compounds at a molecular level. tanaffosjournal.ir

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. mdpi.comfrontiersin.org This method is instrumental in estimating the binding affinity between a ligand, such as this compound, and its protein target. nih.govresearchgate.net

In the context of Tdp1 inhibition, molecular docking simulations have been employed to understand how benzoylated nucleosides interact with the enzyme. mdpi.com These simulations can reveal the binding mode of the inhibitor within the active site or other allosteric sites of the protein. mdpi.com The results of such simulations, often expressed as binding energy, can help to rationalize the observed inhibitory activities and guide the design of new, more potent inhibitors. tanaffosjournal.ir For instance, docking studies can help to understand why certain stereoisomers of lipophilic nucleosides exhibit different levels of Tdp1 inhibition. mdpi.com

Non-Bonding Interaction Analysis within Protein Active Sites

Beyond simply predicting the binding pose, a detailed analysis of the non-bonding interactions between the ligand and the protein's active site is crucial for a comprehensive understanding of the binding mechanism. mdpi.comthermofisher.com These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, collectively determine the stability of the ligand-protein complex. gatech.edu

MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) Binding Energy Calculations

A powerful computational method for estimating the binding affinity of a ligand to its target protein is the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.gov This method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov The binding free energy is determined by calculating the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution. nih.gov

In studies involving uridine derivatives, MM-GBSA has been employed to evaluate their binding energies with specific biological targets. For instance, research on a series of 5'-O-N-acetylsulfanilyl-2',3'-di-O-acyl uridine derivatives, which share a core structure with this compound, utilized MM-GBSA to estimate their binding energy with fungal sterol 14α-demethylase. researchgate.net The calculations revealed that a lauroyl derivative exhibited the highest docking score, suggesting a strong binding affinity. researchgate.net This highlights the utility of MM-GBSA in predicting and comparing the binding strengths of different derivatives, providing valuable insights for lead optimization. nih.govresearchgate.net The accuracy of MM-GBSA results can be influenced by several factors, including the force field used, the simulation time, and the method for calculating entropy. idrblab.orglu.se

Prediction of Activity Spectra for Substances (PASS) Methodologies

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its structural formula. nih.govgenexplain.comgenexplain.com The PASS software compares the structure of a query molecule to a large database of known biologically active substances and provides a list of potential activities with associated probabilities (Pa for active and Pi for inactive). nih.govgenexplain.comnih.gov

PASS has been widely used to screen uridine derivatives for their potential pharmacological effects. Studies have shown that PASS can predict a range of activities for these compounds, including antimicrobial and anticancer properties. nih.govnih.govtandfonline.com For example, PASS predictions for various benzoyl uridine esters indicated a higher probability for antifungal activity compared to antibacterial activity. nih.govresearchgate.net This computational screening helps to prioritize compounds for further experimental testing and can guide the design of new derivatives with specific desired activities. nih.govnih.gov The PASS database is continuously updated, with the 2024 version predicting over 9,000 types of biological activity with high accuracy. genexplain.com

Structure-Activity Relationship (SAR) Studies on Uridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. collaborativedrug.commdpi.comddtjournal.com By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features responsible for its biological effects. collaborativedrug.commdpi.com

Impact of Acyl Residue Length and Nature on Biological Interactions

The length and nature of the acyl residues attached to the uridine scaffold have a significant impact on the biological interactions of the resulting derivatives. nih.govscirp.org Research has consistently shown that modifying the acyl chains can modulate the antimicrobial and cytotoxic activities of uridine compounds. nih.govscirp.orgresearchgate.net

For instance, studies on a series of 2',3'-di-O-acyl uridine derivatives revealed that the introduction of different acyl groups, such as hexanoyl, lauroyl, myristoyl, and palmitoyl, enhanced the antibacterial activity against Gram-positive organisms. scirp.org Specifically, the lauroyl and myristoyl moieties were found to be particularly effective. researchgate.net It is believed that the hydrophobic acyl chains can interact with the lipid components of bacterial cell membranes, leading to disruption and cell death. nih.gov The presence of aromatic groups, like the benzoyl group in this compound, also contributes to the biological activity profile, often enhancing it. scirp.org

Below is a table summarizing the observed antibacterial activity of various acylated uridine derivatives:

Acyl GroupObserved Activity Enhancement
HexanoylIncreased antibacterial activity scirp.org
LauroylHigh inhibition against Staphylococcus aureus scirp.orgresearchgate.net
MyristoylIncreased antibacterial activity scirp.orgresearchgate.net
PalmitoylIncreased antibacterial activity scirp.org
PivaloylHigh inhibition against Bacillus cereus scirp.org
3-ChlorobenzoylEnhanced antibacterial capacity scirp.org

Correlation between Molecular Conformation and Biological Function

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. nih.gov The specific arrangement of atoms in space determines how a molecule can fit into the binding site of a protein or interact with other biological macromolecules. nih.gov

For uridine derivatives, the orientation around the glycosidic bond (the bond connecting the base to the sugar) and the conformation of the ribose sugar ring are key determinants of their biological function. nih.gov Studies using techniques like proton-proton Overhauser effect have shown that while uridine derivatives are predominantly in the anti conformation, related molecules like pseudouridine (B1679824) are mostly in the syn conformation. nih.gov These conformational preferences can influence how these molecules are recognized by enzymes and other cellular components. The introduction of bulky substituents, such as the benzoyl groups in this compound, can further influence the preferred conformation and, consequently, the biological activity. oup.com

Applications in Chemical Biology and Nucleic Acid Research

Building Blocks for Oligonucleotide and RNA Synthesis

The synthesis of RNA oligonucleotides, whether through chemical or enzymatic methods, requires precise control over the reactive groups of the nucleoside building blocks. Protecting groups are essential for preventing unwanted side reactions and ensuring that the phosphodiester bonds form at the correct positions. 2,3-Di-O-Benzoyluridine serves as a key protected nucleoside for these synthetic strategies.

Solid-phase synthesis is a cornerstone of modern nucleic acid chemistry, allowing for the automated, stepwise construction of DNA and RNA oligonucleotides. atdbio.com In this method, the growing oligonucleotide chain is attached to a solid support, and nucleotides are added one by one in a series of chemical cycles. atdbio.com For RNA synthesis, the protection of the 2'-hydroxyl group of the ribose is critical to prevent the formation of branched chains and the cleavage of the internucleotide linkage. researchgate.net

The benzoyl group is one of the protecting groups used for the 2'- and 3'-hydroxyls of ribonucleosides. nih.gov this compound can be used as a starting material in these syntheses. For instance, in the H-phosphonate method of oligonucleotide synthesis, a 5'-O-protected ribonucleoside 3'-H-phosphonate is coupled with a nucleoside that has a free 5'-hydroxyl group, such as 2',3'-di-O-benzoyluridine. oup.comoup.com The benzoyl groups at the 2' and 3' positions prevent the H-phosphonate from reacting at these sites, directing the coupling to the desired 5'-hydroxyl group. oup.comumich.edu After the full-length oligonucleotide is assembled, the protecting groups, including the benzoyl groups, are removed under specific conditions to yield the final, deprotected RNA molecule. nih.gov The use of such protected nucleosides has facilitated the synthesis of RNA and mixed DNA-RNA oligomers. nih.gov

Table 1: Key Protecting Groups in Oligonucleotide Synthesis

Protecting Group Protected Functional Group Typical Use
Dimethoxytrityl (DMT) 5'-Hydroxyl Protects the 5'-end during synthesis; removed to allow chain extension. atdbio.comumich.edu
Benzoyl (Bz) 2'- and 3'-Hydroxyls, Exocyclic amines (A, C, G) Prevents side reactions at the ribose and nucleobase. researchgate.net
tert-Butyldimethylsilyl (TBDMS) 2'-Hydroxyl A common protecting group for the 2'-OH in RNA synthesis. researchgate.net

While chemical synthesis is well-established, enzymatic methods for RNA synthesis are gaining prominence as a more sustainable alternative. news-medical.netharvard.edu These methods utilize enzymes, such as polymerases, to assemble RNA strands. news-medical.netnih.gov A key strategy in template-independent enzymatic synthesis involves the use of reversible terminator nucleotides. nih.govgoogle.com These are nucleotides modified with a blocking group, typically at the 3'-hydroxyl position, which prevents the polymerase from adding more than one nucleotide at a time. nih.gov

Although the focus is often on 3'-O-blocked nucleotides, the principle of using protected nucleosides is central. nih.govnih.govgoogle.com Compounds like this compound serve as precursors to the necessary protected nucleoside triphosphates. The protection of the 2' and 3' cis-diol moiety is a crucial step to temporarily block ribonucleotides for controlled enzymatic synthesis. nih.gov Research has shown that pyrimidine (B1678525) nucleotides with protected 2',3'-diols are well-tolerated by certain template-independent RNA polymerases, allowing for efficient coupling reactions. nih.gov After the controlled addition of a single nucleotide, the blocking group is removed, allowing the next cycle of addition to occur. harvard.edunih.gov This enzymatic approach avoids the use of harsh chemicals and solvents required in traditional solid-phase synthesis. news-medical.netharvard.edu

Design and Synthesis of Modified Nucleosides for Biochemical Probes

Modified nucleosides are powerful tools for probing the complex world of nucleic acid biochemistry. By incorporating altered bases or sugars, researchers can create probes to study enzyme mechanisms, nucleic acid structure, and molecular interactions. This compound is a versatile starting material for the synthesis of such modified nucleosides. beilstein-journals.orgsemanticscholar.org

The benzoyl groups provide stable protection for the 2' and 3' positions, allowing for chemical modifications to be selectively performed at other sites of the uridine (B1682114) molecule, such as the 5' position or the uracil (B121893) base itself. For example, derivatives of 2',3',5'-tri-O-benzoyluridine have been synthesized to study the inhibition of DNA repair enzymes like Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). mdpi.com The lipophilicity conferred by the benzoyl groups was found to be a significant factor in the inhibitory activity of these compounds. mdpi.com

Furthermore, this compound can be a precursor for creating "double-headed nucleosides," which contain more than one nucleobase. beilstein-journals.orgsemanticscholar.org These complex molecules are used to explore the spatial constraints of DNA and RNA structures and their recognition by proteins. The synthesis of these probes often involves multiple steps where the robust protection offered by the benzoyl groups is essential. semanticscholar.org Similarly, it can be used in the synthesis of thionucleosides, where a sulfur atom replaces an oxygen in the sugar ring, creating analogues for studying phosphorothiolate (B1257650) RNA. liverpool.ac.uk Once the desired modifications are complete, the benzoyl groups can be removed to yield the final probe molecule.

Fundamental Studies in Ribonucleic Acid Metabolism and Function

RNA metabolism encompasses all processes related to the lifecycle of RNA, from its synthesis and processing to its transport, function, and eventual degradation. nih.gov The ability to synthesize specific RNA oligonucleotides and their modified analogues is fundamental to investigating these pathways.

By using this compound as a building block in oligonucleotide synthesis, researchers can construct specific RNA sequences to serve as substrates or inhibitors for enzymes involved in RNA metabolism. For instance, synthetic RNAs are used to study the mechanisms of splicing, where introns are removed from pre-messenger RNA, a process mediated by the spliceosome complex. nih.gov They are also crucial for investigating RNA interference (RNAi), a key gene regulation pathway involving small RNAs like siRNAs and miRNAs. nih.govnih.gov

The incorporation of modified nucleosides, synthesized from precursors like this compound, allows for the creation of probes to study RNA-protein interactions, which are central to virtually all aspects of RNA function. nih.gov For example, fluorescently labeled oligonucleotides can be used in biophysical assays to monitor RNA folding or binding to regulatory proteins. nih.gov The study of nucleoside derivatives has also been applied to investigate potential therapeutic agents against various diseases by targeting key enzymes or biological pathways. researchgate.net The synthesis of these specialized molecules provides invaluable insights into the intricate roles of RNA in cellular function and disease. nih.govnih.gov

Q & A

Basic: What are the key considerations for designing a synthesis protocol for 2,3-DI-O-Benzoyluridine?

Methodological Answer:
The synthesis of this compound involves selective benzoylation of uridine’s hydroxyl groups. Critical parameters include:

  • Reagent Selection : Benzoyl chloride (C₆H₅COCl, CAS 98-88-4) is commonly used due to its reactivity, but stoichiometric control is essential to avoid over-benzoylation .
  • Solvent Choice : Anhydrous pyridine or DMF is preferred to stabilize intermediates and enhance reaction efficiency.
  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of benzoyl groups) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is required to isolate the pure product. Validate purity via HPLC (C18 column, UV detection at 260 nm) and ¹H/¹³C NMR (confirm benzoyl group regiochemistry) .

Advanced: How can researchers resolve contradictions in reported benzoylation yields under varying reaction conditions?

Methodological Answer:
Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

  • Catalytic vs. Stoichiometric Reagents : Excess benzoyl chloride (≥2.5 eq.) may improve yields but risks side products. Compare kinetic vs. thermodynamic control using time-resolved ¹H NMR .
  • Moisture Sensitivity : Trace water hydrolyzes benzoyl chloride, reducing effective reagent concentration. Monitor reaction progress via TLC (Rf comparison with standards) and Karl Fischer titration for moisture quantification .
  • Scale Effects : Pilot small-scale reactions (≤1 mmol) to optimize conditions before scaling up. Use Design of Experiments (DoE) to model solvent/reagent ratios and temperature interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify benzoyl protons (δ 7.4–8.1 ppm, aromatic) and uridine anomeric proton (δ 5.8–6.1 ppm).
    • ¹³C NMR : Confirm benzoyl carbonyl signals (δ 165–170 ppm) and ribose C2/C3 shifts (δ 70–85 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion ([M+H]⁺, expected m/z ~485.16).
  • IR Spectroscopy : Detect carbonyl stretches (~1720 cm⁻¹) and absence of hydroxyl peaks (~3200–3500 cm⁻¹) .

Advanced: How can regioselectivity challenges in benzoylation be systematically addressed?

Methodological Answer:
Unwanted O4/O5 benzoylation can occur due to:

  • Steric Effects : Use bulky solvents (e.g., DCM) or low temperatures (0°C) to favor C2/C3 selectivity.
  • Protecting Group Strategies : Pre-protect the 5′-OH group with TBDMS-Cl before benzoylation, followed by deprotection (TBAF) .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize reaction pathways .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of benzoyl groups.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis products (e.g., uridine) .

Advanced: How can researchers validate the absence of di-benzoylated byproducts in synthetic batches?

Methodological Answer:

  • Chromatographic Separation : Use reverse-phase HPLC (C18, 0.1% TFA in H₂O/MeCN gradient) with a diode array detector to resolve di-benzoylated isomers (retention time shifts).
  • 2D NMR : NOESY or HSQC can distinguish between C2/C3 and C4/C5 benzoylation patterns.
  • X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation but requires high-purity samples .

Basic: What are the recommended controls for assessing reaction efficiency?

Methodological Answer:

  • Negative Control : Omit benzoyl chloride to confirm no self-acylation occurs.
  • Positive Control : Use a known benzoylated nucleoside (e.g., 5′-O-Benzoyluridine) to validate reagent activity.
  • Internal Standard : Add deuterated benzophenone (C₆D₅C(O)Cl, CAS 43019-90-5) for quantitative NMR yield calculations .

Advanced: How can kinetic isotope effects (KIEs) elucidate the benzoylation mechanism?

Methodological Answer:

  • Deuterium Labeling : Synthesize this compound-d5 (using C₆D₅COCl) and compare reaction rates with non-deuterated analogs.
  • KIE Analysis : A primary KIE (kH/kD > 2) suggests rate-limiting proton transfer (e.g., deprotonation of hydroxyl group). Secondary KIEs (kH/kD ~1.1) indicate transition-state bond reorganization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.